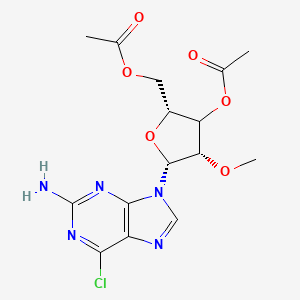
DMT-2'-F-Cytidine Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’-F-Cytidine Phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-fluoro modification on the cytidine base, which enhances the stability and binding affinity of the resulting oligonucleotides. This compound is commonly used in the field of molecular biology and biotechnology for the synthesis of modified RNA and DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-Cytidine Phosphoramidite involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-Fluoro Group: The 2’-hydroxyl group is selectively fluorinated to introduce the 2’-fluoro modification.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a β-cyanoethyl-N,N-diisopropylamino-phosphoramidite (CEP) group.
Industrial Production Methods
Industrial production of DMT-2’-F-Cytidine Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process includes:
Automated Solid-Phase Synthesis: The compound is synthesized on a solid support using automated synthesizers, which allows for precise control of reaction conditions and high yield.
Purification: The synthesized product is purified using high-performance liquid chromatography (HPLC) to remove impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
DMT-2’-F-Cytidine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trichloroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a phosphate group.
Substitution: Formation of substituted cytidine derivatives.
Deprotection: Exposure of the 5’-hydroxyl group for further reactions.
Scientific Research Applications
DMT-2’-F-Cytidine Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mechanism of Action
The mechanism of action of DMT-2’-F-Cytidine Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’-fluoro modification enhances the stability and binding affinity of the oligonucleotides by:
Increasing Resistance to Nucleases: The 2’-fluoro group protects the oligonucleotide from enzymatic degradation.
Enhancing Binding Affinity: The modification improves the hybridization properties of the oligonucleotide, allowing for stronger and more specific binding to complementary sequences.
Modulating Biological Activity: The modified oligonucleotides can effectively modulate gene expression and inhibit target RNA or DNA sequences
Comparison with Similar Compounds
Similar Compounds
DMT-2’-F-dA (Bz)-CE-Phosphoramidite: A similar compound with a 2’-fluoro modification on deoxyadenosine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: A phosphoramidite with a 2’-O-tert-butyldimethylsilyl protection on ribocytidine.
2’-MOE-5mC Phosphoramidite: A phosphoramidite with a 2’-O-methoxyethyl protection on 5-methylcytidine
Uniqueness
DMT-2’-F-Cytidine Phosphoramidite is unique due to its specific 2’-fluoro modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly valuable for applications requiring high stability and specificity, such as therapeutic oligonucleotides and diagnostic probes .
Properties
Molecular Formula |
C39H47FN5O7P |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1 |
InChI Key |
OKQRXFJKBGRPGI-ZSPVXFCGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
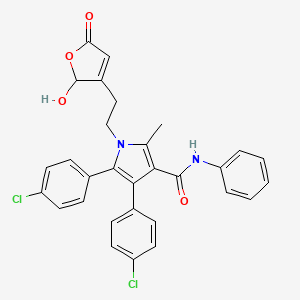
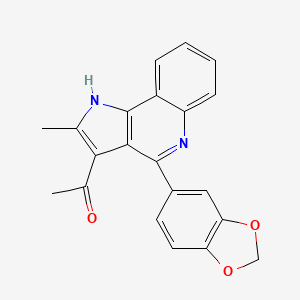

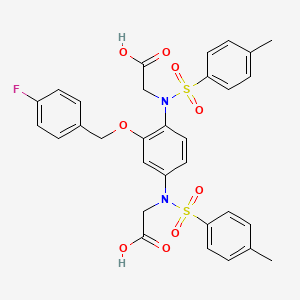
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
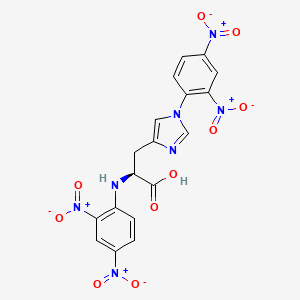
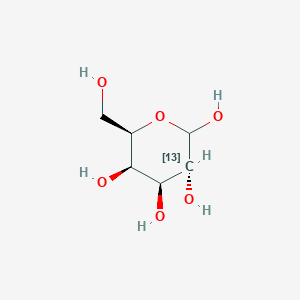
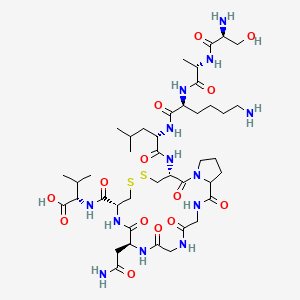
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
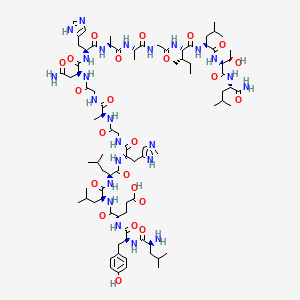

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
